![molecular formula C16H12N2O2 B14708531 Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- CAS No. 15077-66-4](/img/structure/B14708531.png)
Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- is a complex organic compound belonging to the quinoxaline family. This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a quinoxaline ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminoanthraquinone with various benzil compounds in glacial acetic acid . This reaction typically yields the desired compound in excellent yields. Another method involves the use of palladium-catalyzed C–N bond-forming amination reactions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as propylsulfonic acid functionalized nanozeolite clinoptilolite, has been reported to enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cyclocondensation reactions with 1,2-diamines to form quinoxalines .
Common Reagents and Conditions: Common reagents used in these reactions include glacial acetic acid, palladium catalysts, and benzil compounds . Reaction conditions often involve moderate to high temperatures and the use of solvents such as dimethylformamide .
Major Products Formed: The major products formed from these reactions include various substituted quinoxalines and naphthoquinones. For example, the reaction with benzenesulfinic acid yields 5-phenylsulfonyl-7,12-dihydroxynaphtho[2,3-f]quinoxalines .
Wissenschaftliche Forschungsanwendungen
Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential antiviral, anticancer, and antibacterial properties . Additionally, it is used in the development of fluorescent derivatization agents and electroluminescent materials .
Wirkmechanismus
The mechanism of action of naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- involves its interaction with molecular targets and pathways within cells. It is known to participate in intramolecular charge transfer (ICT) transitions, which are crucial for its optoelectronic properties . The compound’s electron-deficient nature allows it to act as an electron acceptor in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other quinoxaline derivatives such as naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione and anthra-9,10-quinone . These compounds share similar structural features and chemical properties.
Uniqueness: Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- is unique due to its specific structural configuration, which imparts distinct optoelectronic properties. Its ability to undergo intramolecular charge transfer transitions makes it a valuable compound in the development of n-type semiconducting materials .
Eigenschaften
CAS-Nummer |
15077-66-4 |
|---|---|
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
2,3-dihydronaphtho[3,2-f]quinoxaline-7,12-diol |
InChI |
InChI=1S/C16H12N2O2/c19-15-9-3-1-2-4-10(9)16(20)13-11(15)5-6-12-14(13)18-8-7-17-12/h1-6,19-20H,7-8H2 |
InChI-Schlüssel |
CBGMARLSWAZDRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C2C(=N1)C=CC3=C(C4=CC=CC=C4C(=C32)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


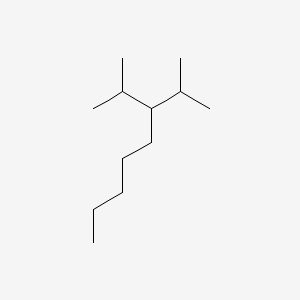



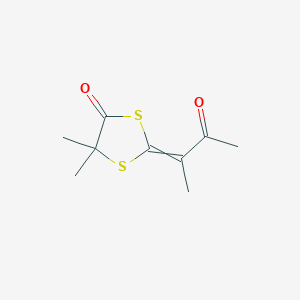
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)

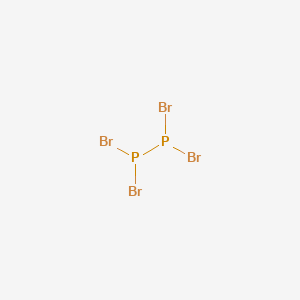
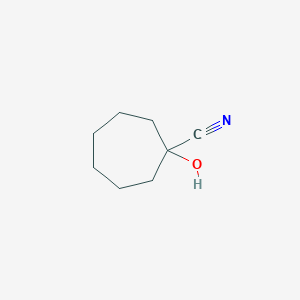
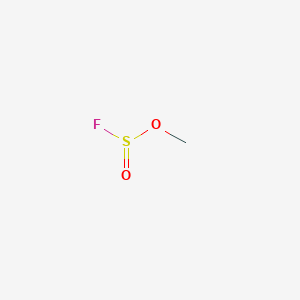
![(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)



